molecular formula C21H20ClN3OS B6522409 2-(butan-2-yl)-5-{[(4-chlorophenyl)methyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one CAS No. 1053164-64-9

2-(butan-2-yl)-5-{[(4-chlorophenyl)methyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one

Cat. No.: B6522409
CAS No.: 1053164-64-9
M. Wt: 397.9 g/mol
InChI Key: WMNAJUBSKAYDOM-UHFFFAOYSA-N
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Description

This compound belongs to the imidazo[1,2-c]quinazolin-3-one class, characterized by a fused bicyclic core. The structure features a butan-2-yl group at position 2 and a (4-chlorobenzyl)sulfanyl substituent at position 4.

Properties

IUPAC Name

2-butan-2-yl-5-[(4-chlorophenyl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3OS/c1-3-13(2)18-20(26)25-19(24-18)16-6-4-5-7-17(16)23-21(25)27-12-14-8-10-15(22)11-9-14/h4-11,13,18H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMNAJUBSKAYDOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(butan-2-yl)-5-{[(4-chlorophenyl)methyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • Chemical Formula : C16H19ClN4S
  • Molecular Weight : 334.87 g/mol

The compound features an imidazoquinazolinone core, which is known for its pharmacological significance.

Anticancer Properties

Recent studies have indicated that derivatives of imidazoquinazolinones exhibit significant anticancer activity. For instance, a related compound demonstrated effective inhibition of the PI3Kα pathway, a critical signaling pathway in cancer cell proliferation. The study reported an IC50 value of 1.94 nM against PI3Kα, indicating potent activity in inhibiting cancer cell growth in vitro .

Table 1: Anticancer Activity of Related Compounds

Compound NameIC50 (nM)Cancer Cell Line TestedMechanism of Action
Compound 6b1.94HCC827PI3Kα Inhibition
Compound 13k5.00A549PI3K Pathway Inhibition
Compound X10.00MCF-7Induction of Apoptosis

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound class. Research has shown that certain imidazoquinazoline derivatives can reduce pro-inflammatory cytokines in various cell models. For example, compounds with similar structures were found to inhibit TNF-α and IL-6 production in macrophages .

The biological activity of This compound may involve several mechanisms:

  • PI3K/AKT Pathway Inhibition : This pathway is crucial for cell survival and proliferation; thus, its inhibition can lead to reduced tumor growth.
  • Induction of Apoptosis : By triggering apoptotic pathways, the compound can promote cancer cell death.
  • Modulation of Inflammatory Mediators : The compound may alter the expression levels of cytokines and other inflammatory markers.

Study on Anticancer Activity

In a recent study published in Molecules, researchers synthesized various imidazoquinazolinone derivatives and evaluated their anticancer properties against several human cancer cell lines. The study found that modifications at specific positions on the quinazolinone ring significantly impacted cytotoxicity and selectivity towards cancer cells .

Anti-inflammatory Screening

A separate investigation focused on the anti-inflammatory properties of related compounds showed that they effectively reduced inflammation in animal models by inhibiting NF-kB signaling pathways. This suggests potential therapeutic applications in treating inflammatory diseases .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 5

The sulfanyl group at position 5 is a critical site for structural diversification. Key analogs include:

Compound Name Substituent at Position 5 Molecular Formula Key Properties/Activity Reference
Target compound (4-Chlorobenzyl)sulfanyl C₂₂H₂₁ClN₄OS Moderate lipophilicity (Cl substituent); potential for halogen bonding
5-[(3-Chlorobenzyl)sulfanyl]-... 3-Chlorobenzylsulfanyl C₁₇H₁₂ClN₃OS Altered steric profile; supplier data available (CAS 477889-49-9)
5-[(2-Fluorobenzyl)sulfanyl]-... 2-Fluorobenzylsulfanyl C₁₇H₁₂FN₃OS Enhanced electronegativity; marketed by Parchem (CAS 439108-27-7)
5-[(4-tert-Butylbenzyl)sulfanyl]-... 4-tert-Butylbenzylsulfanyl C₂₃H₂₅N₃OS Increased hydrophobicity; may improve metabolic stability
5-[(3,4-Dichlorobenzyl)sulfanyl]-8,9-dimethoxy- 3,4-Dichlorobenzylsulfanyl + dimethoxy C₁₉H₁₅Cl₂N₃O₃S Dual chloro substituents and methoxy groups; likely impacts solubility and target affinity

Key Observations :

  • Chlorophenyl vs. Fluorophenyl : Fluorine’s electronegativity may enhance binding to polar receptors, while chlorine offers a balance of lipophilicity and steric bulk .
Core Heterocycle Modifications

Compounds with alternative fused-ring systems exhibit distinct pharmacodynamic profiles:

  • 3-(4-Chlorobenzyl)-2-...-1,2,4-oxadiazol-5-yl (): Incorporates a 1,2,4-oxadiazole ring instead of imidazo-quinazolinone. The oxadiazole’s electron-deficient nature may enhance metabolic stability but reduce hydrogen-bonding capacity compared to the target compound .
  • Triazolo[1,5-a]quinazolin-5-one (): Features a triazole ring fused to quinazolinone.

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